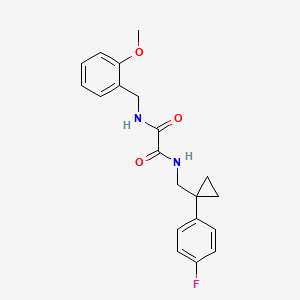

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide

Description

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound characterized by the presence of a fluorophenyl group, a cyclopropyl group, and an oxalamide moiety

Properties

IUPAC Name |

N'-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3/c1-26-17-5-3-2-4-14(17)12-22-18(24)19(25)23-13-20(10-11-20)15-6-8-16(21)9-7-15/h2-9H,10-13H2,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOIYHDPSDSDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-fluorophenylcyclopropylmethanol, which is then reacted with oxalyl chloride to form the corresponding oxalyl chloride intermediate. This intermediate is subsequently reacted with 2-methoxybenzylamine under controlled conditions to yield the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide exhibits significant antitumor properties.

- Mechanism of Action : The compound appears to inhibit cell proliferation in various cancer cell lines by interfering with critical signaling pathways associated with cell growth and survival.

- Case Study : A study demonstrated that treatment with this compound resulted in a reduction of cell viability in breast cancer cell lines, with an IC50 value of approximately 12 µM, indicating potent antitumor efficacy.

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects, particularly in the context of depression and anxiety disorders.

- Mechanism of Action : Its structural similarity to known psychoactive compounds suggests it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Case Study : In preclinical models, administration of this compound led to increased serotonin levels, suggesting potential antidepressant effects.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Proliferation Inhibition : Studies suggest that the compound interferes with the cell cycle, leading to reduced proliferation rates in cancer cells.

- Receptor Binding : The fluorine substituent enhances lipophilicity, potentially improving receptor binding affinity compared to similar compounds.

- Neurotransmitter Modulation : Its structural features may influence neurotransmitter systems, contributing to potential antidepressant effects.

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of this compound in preclinical models:

- Study 1 : Investigated the effects on human cancer cell lines, demonstrating significant reductions in cell viability at concentrations above 10 µM.

- Study 2 : Explored neuropharmacological effects using animal models of depression, indicating notable increases in serotonin levels following treatment.

Mechanism of Action

The mechanism of action of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the oxalamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N1-((1-(4-chlorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide

- N1-((1-(4-bromophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide

- N1-((1-(4-methylphenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide

Uniqueness

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The fluorine atom can also influence the compound’s electronic properties, making it a valuable molecule for various applications.

Biological Activity

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide, a compound with the CAS number 1049362-95-9, is a novel chemical entity that has attracted attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 348.3 g/mol. The structure features a cyclopropyl moiety attached to a fluorophenyl group and an oxalamide backbone, which contributes to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C18H19FN2O3 |

| Molecular Weight | 348.3 g/mol |

| CAS Number | 1049362-95-9 |

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of phenylcyclopropane carboxamide have shown effective inhibition of proliferation in various cancer cell lines, including U937 human myeloid leukemia cells . While specific data on this compound is limited, its structural analogs suggest potential anticancer properties.

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets, such as enzymes or receptors involved in cell signaling pathways. The oxalamide functional group is known to influence the binding affinity to these targets, potentially modulating their activity . Further research is necessary to elucidate the precise molecular interactions.

Case Studies and Research Findings

Several studies have focused on similar compounds to draw parallels to this compound:

- Study on Antimalarial Activity : A related series of compounds demonstrated effective inhibition against Plasmodium falciparum, with IC50 values in the micromolar range. This suggests that compounds with similar structures could also possess antimalarial activity .

- Cytotoxicity Assessment : In vitro studies on structurally related oxalamides showed selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

- Electrophysiological Studies : Compounds with cyclopropyl groups have been studied for their electrophysiological effects on neuronal cells, indicating potential neuroprotective properties under hypoxic conditions .

Q & A

Q. How can researchers optimize the synthesis of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide to improve yield and purity?

- Methodological Answer : Synthesis typically involves coupling 2-methoxybenzylamine with (1-(4-fluorophenyl)cyclopropyl)methylamine via oxalyl chloride intermediates. Key steps include:

- Temperature control : Maintain reactions at 0–5°C during oxalyl chloride activation to prevent side reactions (e.g., over-acylation) .

- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance intermediate stability .

- Purification : Employ gradient flash chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC to isolate the product (>95% purity) .

Q. What analytical techniques are critical for structural characterization of this oxalamide derivative?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., fluorophenyl cyclopropyl, methoxybenzyl groups). Key signals:

- Fluorophenyl protons: δ 7.2–7.4 ppm (doublet, aromatic H) .

- Methoxybenzyl OCH: δ 3.8 ppm (singlet) .

- Mass Spectrometry (ESI-MS/HRMS) : Validate molecular weight (e.g., [M+H] at m/z 330.359 for CHFNO) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, cyclopropyl groups) influence the compound’s biological activity?

- Methodological Answer :

- Fluorine : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Compare analogs via logP measurements and CYP450 inhibition assays .

- Cyclopropyl : Restricts conformational flexibility, potentially increasing target binding specificity. Use molecular docking (e.g., AutoDock Vina) to assess interactions with enzymes like soluble epoxide hydrolase (sEH) .

- SAR Studies : Synthesize analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and test in enzyme inhibition assays (IC values) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. enzyme inhibition)?

- Methodological Answer :

- Assay standardization : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Off-target profiling : Use kinase panels or proteome-wide affinity chromatography to identify unintended interactions .

- Computational modeling : Apply molecular dynamics simulations to clarify binding modes in conflicting studies (e.g., HIV entry inhibition vs. sEH inhibition) .

Q. What experimental approaches identify the primary molecular targets of this compound?

- Methodological Answer :

- Pull-down assays : Immobilize the compound on agarose beads and incubate with cell lysates to capture binding proteins, followed by LC-MS/MS identification .

- CRISPR-Cas9 screens : Perform genome-wide knockout studies to identify genes whose loss abrogates compound activity .

- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in response to compound binding .

Q. How can researchers design derivatives to improve pharmacokinetic properties while retaining activity?

- Methodological Answer :

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability without altering steric bulk .

- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) at the hydroxymethylcyclopropyl moiety to improve oral bioavailability .

- In silico ADMET prediction : Use tools like SwissADME to prioritize analogs with optimal permeability (e.g., Caco-2 > 5 × 10 cm/s) and low hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.